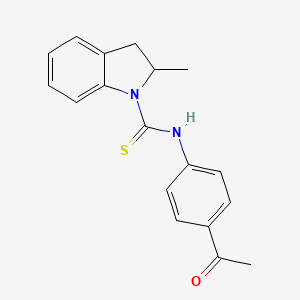![molecular formula C17H28ClN3O3 B6129259 Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate](/img/structure/B6129259.png)
Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, a piperidine ring, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 5-chloro-1,3-dimethylpyrazole and 3-(2-methoxyethyl)piperidine. The key steps in the synthesis may include:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the chlorine and methyl groups onto the pyrazole ring.
Esterification: Forming the ethyl ester group through reactions with ethanol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-hydroxyethyl)piperidine-3-carboxylate: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-ethoxyethyl)piperidine-3-carboxylate: Similar structure with an ethoxyethyl group.
Uniqueness
Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxyethyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClN3O3/c1-5-24-16(22)17(8-10-23-4)7-6-9-21(12-17)11-14-13(2)19-20(3)15(14)18/h5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZOQICJGASZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=C(N(N=C2C)C)Cl)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6129177.png)
![4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one](/img/structure/B6129182.png)

![(2,4-Dimethoxyphenyl)-[1-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperidin-3-yl]methanone](/img/structure/B6129194.png)
![2-{[5-(1-methyl-2-pyrrolidinyl)-2-thienyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6129196.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6129199.png)
![2-(3-ETHOXY-4-HYDROXYPHENYL)-3-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B6129210.png)
![methyl 3-chloro-6-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B6129222.png)
![3-bromo-4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B6129242.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129248.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6129267.png)
![2,3-dimethoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6129269.png)
![1-allyl-4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B6129283.png)

